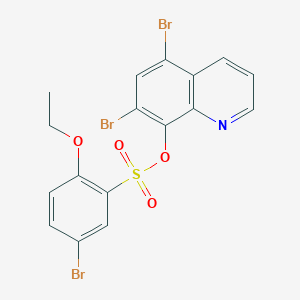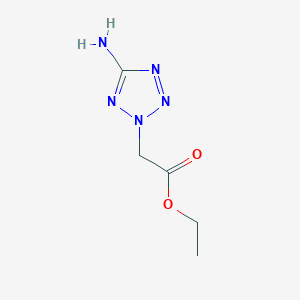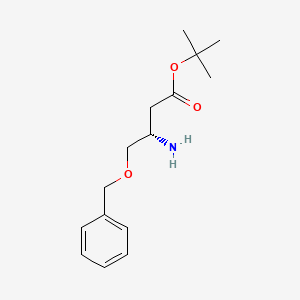![molecular formula C15H13NO5 B2950420 [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 787557-43-1](/img/structure/B2950420.png)
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to act as a fluorescent probe, making it a valuable tool for studying biological systems. In
作用機序
The mechanism of action of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is based on its ability to act as a fluorescent probe. When excited by a specific wavelength of light, this compound emits a fluorescent signal that can be detected and measured. This allows researchers to track the movement and activity of the compound within biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe tool for studying biological systems.
実験室実験の利点と制限
One of the major advantages of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is its ability to act as a fluorescent probe. This allows researchers to study biological systems in real-time, providing valuable insights into cellular processes and pathways. However, there are also limitations to its use. For example, the compound may have limited solubility in certain solvents, which can affect its ability to penetrate cells or tissues. Additionally, the fluorescent signal may be affected by environmental factors such as pH or temperature.
将来の方向性
There are many future directions for research involving [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate. One area of focus is the development of new derivatives or analogs with improved properties, such as increased solubility or enhanced fluorescent signal. Another area of research is the application of this compound in new areas, such as in vivo imaging or drug delivery. Additionally, researchers may explore the use of this compound in combination with other probes or imaging techniques to gain a more comprehensive understanding of biological systems.
In conclusion, this compound is a valuable tool for scientific research due to its ability to act as a fluorescent probe. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With continued research, this compound has the potential to contribute to a better understanding of biological systems and the development of new drugs and therapies.
合成法
The synthesis of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate involves a series of chemical reactions. The starting material is 4-formylbenzoic acid, which is reacted with 2-aminoethanol to form the amide. This amide is then reacted with furfurylamine to form the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
科学的研究の応用
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate has been used in a variety of scientific research applications. One of the most common uses is as a fluorescent probe for studying biological systems. This compound has been used to study cellular uptake and localization, protein-protein interactions, and enzyme activity. It has also been used in drug discovery research to screen for potential inhibitors of specific enzymes or pathways.
特性
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-9-11-3-5-12(6-4-11)15(19)21-10-14(18)16-8-13-2-1-7-20-13/h1-7,9H,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPLTZHIGRHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85271483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
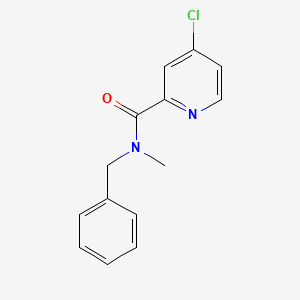
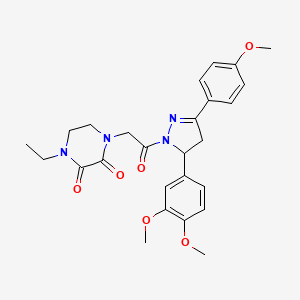
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
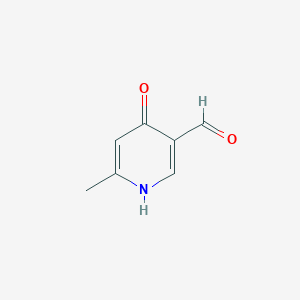
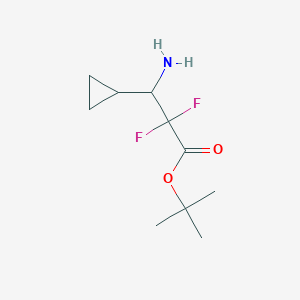
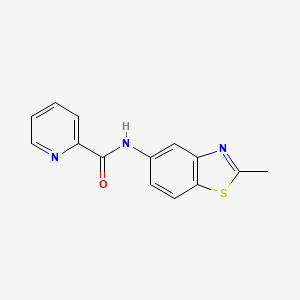
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)

